- Preparation of acid-sensitive epoxy monomers, China, , ,

Cas no 92223-80-8 (tert-Butyl Oxirane-2-carboxylate)

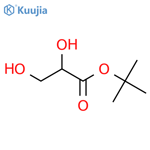

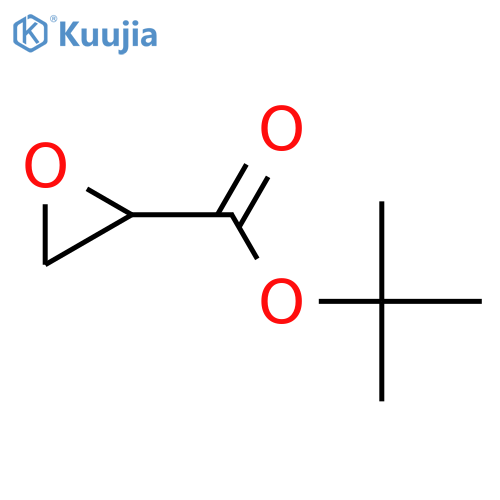

92223-80-8 structure

Nome del prodotto:tert-Butyl Oxirane-2-carboxylate

Numero CAS:92223-80-8

MF:C7H12O3

MW:144.168382644653

MDL:MFCD24501779

CID:2949432

PubChem ID:14288020

tert-Butyl Oxirane-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Oxiranecarboxylic acid, 1,1-dimethylethyl ester

- TERT-BUTYL OXIRANE-2-CARBOXYLATE

- 1,1-Dimethylethyl 2-oxiranecarboxylate (ACI)

- Glycidic acid, tert-butyl ester (7CI)

- Oxiranecarboxylic acid, 1,1-dimethylethyl ester (9CI)

- Oxirane-2-carboxylic acid tert-butyl ester

- AS-67498

- DB-088544

- 92223-80-8

- tert-butyloxirane-2-carboxylate

- Oxiranecarboxylic acid, 1,1-dimethylethyl ester

- CS-0037958

- MFCD24501779

- SCHEMBL7870788

- tert-Butyl (R)-oxirane-2-carboxylate

- SY125206

- Z1509050079

- EN300-1272483

- W11683

- AKOS032961391

- tert-Butyl Oxirane-2-carboxylate

-

- MDL: MFCD24501779

- Inchi: 1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3

- Chiave InChI: DPZMUWXOAMOYDT-UHFFFAOYSA-N

- Sorrisi: O=C(C1CO1)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 144.078644241g/mol

- Massa monoisotopica: 144.078644241g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 10

- Conta legami ruotabili: 3

- Complessità: 145

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 38.8Ų

- XLogP3: 0.8

tert-Butyl Oxirane-2-carboxylate Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303+H313+H333

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-Butyl Oxirane-2-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A984320-1g |

tert-Butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 1g |

$24.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108598-100mg |

tert-Butyl oxirane-2-carboxylate |

92223-80-8 | 98% | 100mg |

¥36 | 2023-04-12 | |

| Enamine | EN300-1272483-0.1g |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 0.1g |

$106.0 | 2023-06-08 | |

| abcr | AB487767-5 g |

tert-Butyl oxirane-2-carboxylate, 95%; . |

92223-80-8 | 95% | 5g |

€227.90 | 2023-04-20 | |

| TRC | B872003-100mg |

tert-Butyl Oxirane-2-carboxylate |

92223-80-8 | 100mg |

$ 160.00 | 2022-06-06 | ||

| Enamine | EN300-1272483-10000mg |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95.0% | 10000mg |

$493.0 | 2023-10-02 | |

| Enamine | EN300-1272483-10.0g |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 10g |

$807.0 | 2023-06-08 | |

| Enamine | EN300-1272483-2.5g |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 2.5g |

$390.0 | 2023-06-08 | |

| Enamine | EN300-1272483-0.25g |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 0.25g |

$151.0 | 2023-06-08 | |

| abcr | AB487767-5g |

tert-Butyl oxirane-2-carboxylate, 95%; . |

92223-80-8 | 95% | 5g |

€213.00 | 2025-02-13 |

tert-Butyl Oxirane-2-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 12 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt; rt → 60 °C; 2.5 d, reflux; reflux → rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt

Riferimento

- Preparation of bicyclic aryl monobactam compounds and methods of use thereof for the treatment of bacterial infections, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iron(3+), bis[N,N′-dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-ethanediamine-κ… Solvents: Acetonitrile , Water ; 15 min, 298 K; 15 min, 298 K

Riferimento

- Cis-Dihydroxylation of electron deficient olefins catalysed by an oxo-bridged diiron(III) complex with H2O2, Journal of Molecular Catalysis A: Chemical, 2016, 413, 77-84

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 2 d, reflux; reflux → 0 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Riferimento

- Isopenicillin N Synthase Mediates Thiolate Oxidation to Sulfenate in a Depsipeptide Substrate Analogue: Implications for Oxygen Binding and a Link to Nitrile Hydratase?, Journal of the American Chemical Society, 2008, 130(31), 10096-10102

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: (OC-6-33-A)-[[N1(S),N2(S),1R,2R]-N1,N2-Dimethyl-N1,N2-bis[(2-pyridinyl-κN)methyl… Solvents: Acetic acid ; rt

Riferimento

- A chameleon catalyst for nonheme iron-promoted olefin oxidation, Chemical Communications (Cambridge, 2014, 50(89), 13777-13780

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Benzene , Tetrahydrofuran , Hexane

Riferimento

- A stereocontrolled approach to electrophilic epoxides, Journal of the Chemical Society, 1988, (9), 2663-74

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 6 d, reflux

Riferimento

- Preparation of 2-[(N-substituted carbamoyl)oxy]acetates as selective inhibitors of NLRP3 inflammasome, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Peracetic acid

Riferimento

- Peracetic acid, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-8

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: (OC-6-33)-[rel-[N(R),N′(R)]-N,N′-Dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-e… Solvents: Acetonitrile ; 25 min, rt

Riferimento

- Iron-catalyzed olefin epoxidation in the presence of acetic acid: insights into the nature of the metal-based oxidant, Journal of the American Chemical Society, 2007, 129(51), 15964-15972

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [2,2′-[[(1S,1′S,2R,2′R)-[2,2′-bipyrrolidine]-1,1′-diyl-κN1,κN1′]bis(methyl… Solvents: Acetonitrile , Water ; 20 min, 25 °C; 5 min, 25 °C

Riferimento

- Iron-catalyzed asymmetric olefin cis-dihydroxylation with 97% enantiomeric excess, Angewandte Chemie, 2008, 47(10), 1887-1889

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt; rt → 60 °C; 2.5 d, 60 °C; 60 °C → rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt

Riferimento

- Preparation of biaryl monobactam compounds for the treatment of bacterial infections, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [[N(R),N′(S),1S,2S]-N,N′-dimethyl-N,N′-bis[(6-methyl-2-pyridinyl-κN)methyl… Solvents: Acetonitrile , Water

Riferimento

- Modeling Rieske Dioxygenases: The First Example of Iron-Catalyzed Asymmetric cis-Dihydroxylation of Olefins, Journal of the American Chemical Society, 2001, 123(27), 6722-6723

tert-Butyl Oxirane-2-carboxylate Preparation Products

tert-Butyl Oxirane-2-carboxylate Letteratura correlata

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

92223-80-8 (tert-Butyl Oxirane-2-carboxylate) Prodotti correlati

- 2138086-34-5(2-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid)

- 38989-32-1(3-(2,4-Dimethoxyphenyl)amino-3-oxopropanoic Acid)

- 2309556-94-1(8-(5-chlorothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octane)

- 66264-86-6((2S)-4-(4-methoxyphenyl)butan-2-amine)

- 21889-33-8(Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(2’-aminophenyl)-pyridine-3,5-dicarboxylate)

- 28568-04-9(2-Amino-4,5-dichloro-benzonitrile)

- 2228562-14-7(2-(4-methyl-1H-imidazol-5-yl)propanal)

- 1568226-97-0((1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol)

- 744260-00-2(N-(4-Methoxyphenyl)-4-[[4-[(2-phenylethenyl)sulfonyl]-1-piperazinyl]carbonyl]benzenesulfonamide)

- 2172371-60-5(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidomethyl}-4-methylpentanoic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:92223-80-8)tert-Butyl Oxirane-2-carboxylate

Purezza:99%

Quantità:25g

Prezzo ($):346.0